Dimethyl 4-bromophthalate
Description
Contextualization within Phthalate (B1215562) Ester Chemistry
Phthalate esters are a broad class of diesters of phthalic acid, widely recognized for their application as plasticizers in polymers. ontosight.ai However, the field of phthalate ester chemistry extends far beyond this traditional role. Compounds like Dimethyl 4-bromophthalate, which are functionalized with reactive groups, are not typically used as plasticizers but are instead valued for their utility in synthetic chemistry. ontosight.aichembk.com
The introduction of a bromine atom onto the phthalate backbone at the 4-position fundamentally alters the compound's chemical personality compared to its non-brominated counterpart, dimethyl phthalate. wikipedia.org This bromine atom acts as a reactive handle, enabling a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.com This reactivity is largely absent in simple phthalates like dimethyl phthalate or dibutyl phthalate. wikipedia.orgchemicalbook.com The presence of the bromine atom and the ester groups influences the electronic properties of the aromatic ring, making this compound a valuable precursor for creating molecules with specific electronic or optical properties. ontosight.ai
Significance in Modern Organic Synthesis and Materials Science
The true value of this compound lies in its application as a strategic starting material or intermediate. researchgate.net In organic synthesis, it is frequently employed to construct more complex molecular architectures. For instance, it has been utilized as a key precursor in the synthesis of 4-phenylethynylphthalic anhydride (B1165640) (4-PEPA), an end-capping agent that enhances the thermal stability and processibility of high-performance polyimides. researchgate.net The synthesis involves a Sonogashira coupling reaction where the bromine atom is substituted with a phenylacetylene (B144264) group, a transformation that highlights the compound's utility. researchgate.net
In the realm of materials science, this compound and its diethyl analog serve as foundational building blocks for novel polymers and functional materials. researchgate.netresearchgate.net Researchers have synthesized new aromatic polyimides, known for their excellent thermal and mechanical properties, starting from diethyl 4-bromophthalate. researchgate.netresearchgate.net These processes often involve multiple synthetic steps where the bromo-functionalized phthalate is elaborated into complex dianhydrides, which are then polymerized with various aromatic diamines. researchgate.netresearchgate.net Furthermore, it is a precursor for synthesizing π-conjugated systems designed for applications in organic electronics, where the phthalate moiety can be incorporated into larger molecules with specific hydrogen-bonding capabilities for self-assembly. thieme-connect.comthieme-connect.com Its use extends to the synthesis of liquid crystal materials and as an intermediate for dyes and pigments. chembk.com
Challenges and Opportunities in this compound Research
Despite its utility, research involving this compound is not without its challenges. The synthesis of the compound itself, often starting from 4-bromophthalic acid or its anhydride, can involve multiple steps and require careful control of reaction conditions to ensure high purity. chembk.comresearchgate.net For example, one synthetic route involves the esterification of 5-bromoisobenzofuran-1,3-dione with methanol (B129727) and sulfuric acid. thieme-connect.com The purification of the final products derived from this compound can also be complex, sometimes requiring techniques like column chromatography. thieme-connect.com Furthermore, the solubility of some of the resulting complex molecules, such as certain bithiophene derivatives, can be poor, hindering their characterization and processing. thieme-connect.com
However, these challenges are balanced by significant opportunities. There is ongoing potential to develop more efficient, cost-effective, and environmentally friendly synthetic routes to both this compound and its derivatives. researchgate.net The exploration of its use in novel catalytic systems and as a precursor for new classes of functional materials, particularly in organic electronics and high-performance polymers, remains a fertile area of investigation. thieme-connect.comuva.nl The unique combination of reactive sites on the molecule suggests that it could be a key component in the design of sophisticated supramolecular structures and metal-organic frameworks. As the demand for advanced materials with tailored properties grows, the strategic importance of versatile building blocks like this compound is set to increase.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| Melting Point | 33-35 °C |
| Boiling Point | 177-178 °C (at 13 Torr) |
| Appearance | Colorless or light yellow solid |
| CAS Number | 87639-57-4 |
Data sourced from multiple chemical suppliers and databases. chembk.comchemicalbook.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-bromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNIKUDFXYWYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462393 | |
| Record name | Dimethyl 4-bromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-57-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-bromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for Dimethyl 4 Bromophthalate
Established Synthetic Routes to Dimethyl 4-bromophthalate
The traditional syntheses of this compound are well-documented, relying on classical organic reactions. These methods are generally effective, though they may involve harsh conditions or lengthy reaction times.
Esterification of 4-bromophthalic acid
The direct esterification of 4-bromophthalic acid with methanol (B129727) is a primary route to this compound. This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com
While specific reaction conditions for the esterification of 4-bromophthalic acid are not extensively detailed in the provided search results, general principles of Fischer esterification suggest that the reaction is typically carried out by heating the reactants in an excess of methanol, which also serves as the solvent. Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, excess alcohol is used, or the water formed during the reaction is removed. masterorganicchemistry.com
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition |
| Reactants | 4-bromophthalic acid, Methanol |
| Catalyst | Concentrated H₂SO₄, HCl |
| Solvent | Excess Methanol |
| Temperature | Reflux |
| Key Feature | Reversible reaction |
Methanolysis of 4-bromophthalic anhydride (B1165640)
An alternative and often preferred route is the methanolysis of 4-bromophthalic anhydride. This method is advantageous as anhydrides are generally more reactive towards nucleophiles than their corresponding carboxylic acids. The reaction involves the ring-opening of the anhydride by methanol.
In a typical procedure, 4-bromophthalic anhydride is heated under reflux with methanol. google.com The reaction can be catalyzed by a small amount of a strong acid, such as chlorosulfonic acid, to increase the reaction rate. google.com The initial nucleophilic attack by methanol on one of the carbonyl carbons of the anhydride leads to the formation of a monoester intermediate. Subsequent esterification of the remaining carboxylic acid group, likely proceeding through an intramolecular or intermolecular acid-catalyzed pathway, yields the desired diester, this compound. A procedure has been reported where 4-bromophthalic anhydride is refluxed with methanol and a catalytic amount of chlorosulfonic acid overnight, yielding this compound after purification. google.com
Table 2: Reported Synthesis of this compound via Methanolysis
| Reactant | Reagent | Conditions | Product | Yield |
| 4-bromophthalic anhydride | Methanol, Chlorosulfonic acid (catalyst) | Reflux, overnight | This compound | 66.1% google.com |
Preparation from 4-bromophthalic acid via TMSCl/MeOH
A milder and more modern approach to esterification involves the use of trimethylchlorosilane (TMSCl) in methanol. This reagent system is known to efficiently convert carboxylic acids to their corresponding methyl esters, often at room temperature. google.com
The mechanism is thought to involve the in situ generation of hydrochloric acid (HCl) from the reaction of TMSCl with methanol. This HCl then acts as the catalyst for the esterification reaction, following the Fischer-Speier pathway. An alternative possibility is the formation of a silyl (B83357) ester intermediate which is then converted to the methyl ester. This method has been shown to be effective for a wide range of amino acids, suggesting its applicability to other carboxylic acids like 4-bromophthalic acid. google.com
A general procedure would involve stirring the 4-bromophthalic acid with a stoichiometric excess of TMSCl in methanol at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography. google.com The key advantage of this method is the mild reaction conditions, which can be beneficial if the substrate is sensitive to high temperatures or strong acids.
Novel and Green Synthetic Strategies for this compound Precursors
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of 4-bromophthalic acid, the primary precursor for this compound. These "green" approaches aim to reduce the use of hazardous reagents and minimize waste generation.
Ultrasound-assisted synthesis of 4-bromophthalic acid
Ultrasound irradiation has emerged as a powerful tool in green chemistry to accelerate reactions and improve yields. The synthesis of 4-bromophthalic acid can be significantly enhanced through the use of ultrasound. google.comchemicalbook.com
In a patented method, 4-bromophthalic acid is prepared from phthalic anhydride, sodium hydroxide, and sodium bromide in an aqueous solution under ultrasonic conditions. google.comchemicalbook.com Sodium hypochlorite (B82951) solution is then added to the reaction mixture. The use of ultrasound facilitates the reaction, leading to high selectivity and yield. google.comchemicalbook.com This method avoids the use of elemental bromine, which is highly toxic and volatile. The reported purity of the 4-bromophthalic acid obtained through this method is greater than 98.5%, with a yield of over 80%. google.comchemicalbook.com
Table 3: Ultrasound-Assisted Synthesis of 4-Bromophthalic Acid
| Starting Material | Reagents | Key Condition | Purity | Yield |
| Phthalic anhydride | NaOH, NaBr, NaClO (aq.) | Ultrasound (20-40 kHz) chemicalbook.com | >98.5% google.comchemicalbook.com | >80% google.comchemicalbook.com |
Aqueous medium approaches for 4-bromophthalic acid synthesis
Performing organic reactions in water as a solvent is a cornerstone of green chemistry. The synthesis of 4-bromophthalic acid has been successfully demonstrated in an aqueous medium.
One established method involves the reaction of phthalic anhydride with bromine in an aqueous solution of sodium hydroxide. chemicalbook.com The phthalic anhydride is first converted to its disodium (B8443419) salt in the aqueous alkali. Subsequent reaction with bromine at elevated temperatures (e.g., 90 °C) for several hours results in the formation of the sodium salt of 4-bromophthalic acid. chemicalbook.com Acidification of the reaction mixture would then precipitate the 4-bromophthalic acid.
The ultrasound-assisted synthesis described previously is also conducted in an aqueous medium, further highlighting the viability of water as a solvent for the preparation of this important precursor. google.comchemicalbook.com These aqueous approaches reduce the reliance on volatile organic solvents, thereby minimizing the environmental impact of the synthesis.
Synthetic Optimization and Efficiency Studies in this compound Production
The industrial viability of this compound production hinges on the optimization of synthetic routes to maximize yield, minimize reaction times, and reduce environmental impact. Research efforts have been directed towards the development of advanced catalytic systems and the implementation of process intensification techniques.
Catalytic advancements in this compound synthesis
The primary route to this compound is the esterification of 4-bromophthalic acid or its anhydride with methanol. The choice of catalyst is crucial for the efficiency of this reaction.
A common laboratory-scale synthesis involves the use of a strong protic acid catalyst. For instance, the reaction of 4-bromophthalic anhydride with methanol can be effectively catalyzed by chlorosulfonic acid. In a typical procedure, 4-bromophthalic anhydride is refluxed with methanol in the presence of a catalytic amount of chlorosulfonic acid. This method has been reported to yield this compound in approximately 66.1% after purification by silica (B1680970) gel column chromatography chemicalbook.com.
While effective, the use of strong mineral acids like chlorosulfonic acid presents challenges in terms of reactor corrosion, catalyst separation, and waste generation. Consequently, research has focused on the development of solid acid catalysts, which offer advantages such as easier separation, reusability, and reduced environmental concerns. Although specific studies on this compound are limited, the successful application of various solid acids in the synthesis of other phthalates suggests their potential. These include ion-exchange resins, zeolites, and sulfated metal oxides, which have demonstrated high activity and selectivity in other esterification reactions researchgate.netrsc.org. The performance of these catalysts is influenced by factors such as acidity, pore size, and surface area.
The following table summarizes a known catalytic system for the synthesis of this compound.
| Catalyst | Starting Material | Solvent | Reaction Conditions | Yield (%) | Reference |
| Chlorosulfonic acid | 4-Bromophthalic anhydride | Methanol | Reflux, overnight | 66.1 | chemicalbook.com |
This table is interactive and can be sorted by clicking on the column headers.
Further research into heterogeneous catalytic systems is essential to develop more sustainable and economically viable production processes for this compound.
Process intensification for this compound production
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of this compound synthesis, techniques such as microwave-assisted synthesis and continuous flow chemistry hold significant promise, although specific applications to this compound are not yet widely reported in the literature.
Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for a wide range of organic transformations, including esterifications researchgate.netnih.gov. The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. While a detailed study on the microwave-assisted synthesis of this compound is not available, the successful application of this technology to the synthesis of other substituted phthalates suggests its potential for accelerating the esterification of 4-bromophthalic acid researchgate.net.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up lpp-group.com. The esterification of carboxylic acids is a reaction class that has been successfully translated to continuous flow systems, often employing packed-bed reactors with solid acid catalysts lpp-group.com. This approach allows for the continuous removal of water, a byproduct of the esterification, thereby driving the reaction equilibrium towards the product and achieving high conversions. The development of a continuous flow process for this compound production could lead to significant improvements in efficiency and safety.
While specific data for this compound is not yet available, the general principles and successes in related esterifications provide a strong foundation for future research and development in this area.
Reactivity and Transformational Chemistry of Dimethyl 4 Bromophthalate
Cross-Coupling Reactions Involving Dimethyl 4-bromophthalate
The presence of the bromine atom on the aromatic ring of this compound makes it a suitable substrate for several key cross-coupling reactions. These transformations are fundamental in modern organic chemistry for creating C-C bonds with high efficiency and selectivity.
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org This reaction has been employed in the functionalization of this compound.
A notable application of the Sonogashira coupling is the reaction of this compound with phenylacetylene (B144264) to produce Dimethyl 4-phenylethynylphthalate. This product is a precursor for the synthesis of 4-phenylethynylphthalic anhydride (B1165640) (4-PEPA), which is utilized as an end-capping agent to enhance the thermal stability and processibility of polyimides. rsc.org In this synthetic route, this compound is used as the starting material, which is coupled with phenylacetylene, followed by hydrolysis and dehydration to yield the final anhydride product. rsc.org
The Sonogashira coupling of aryl bromides is typically performed using a dual catalyst system. acs.org This system consists of a palladium complex, which serves as the primary catalyst, and a copper(I) salt, which acts as a co-catalyst. organic-chemistry.org
Palladium Catalyst : The active catalyst is a Pd(0) species, often generated in situ from a stable Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). Other common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The role of the palladium is to undergo oxidative addition with the aryl bromide, initiating the catalytic cycle.
Copper(I) Co-catalyst : Copper(I) salts, such as copper(I) iodide (CuI), are crucial for the reaction to proceed under mild conditions. organic-chemistry.org The copper salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. organic-chemistry.org
Base and Solvent : An amine base, such as triethylamine (B128534) or piperidine, is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. acs.orgorganic-chemistry.org The reaction is typically carried out in a suitable organic solvent.
While the classic Pd/Cu system is widely used, the presence of copper can sometimes lead to undesirable side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling). nih.gov This has led to the development of copper-free Sonogashira protocols, although these often require different ligands or reaction conditions. nih.gov
The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. nih.govwikipedia.org The carbon-bromine bond in this compound makes it a suitable electrophilic partner for this transformation, reacting with various organostannanes to form a new carbon-carbon bond.
A typical Stille coupling reaction involving an aryl bromide like this compound would employ the following conditions:
Palladium Catalyst : Pd(PPh₃)₄ or Pd(dba)₂ are common choices. libretexts.org
Organostannane : A variety of organostannanes can be used, such as tributyl(vinyl)tin, tributyl(phenyl)tin, or other aryl-, alkenyl-, or alkynylstannanes. organic-chemistry.org
Solvent : Anhydrous, non-polar solvents like toluene, THF, or dioxane are typically used. nih.gov
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org
The reactivity of the bromophenyl moiety, such as that in this compound, is well-suited for Suzuki couplings. Research on the derivative 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrates the utility of this structural motif in Suzuki reactions. mdpi.com In this study, the C-Br bond was selectively coupled with various aryl and heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com The reaction conditions were optimized, showing that good yields could be obtained using Pd(PPh₃)₄ as the catalyst, potassium phosphate (B84403) (K₃PO₄) as the base, and 1,4-dioxane (B91453) as the solvent. mdpi.com It was noted that electron-rich boronic acids generally provided better yields in these couplings. mdpi.com This work on a closely related derivative highlights the potential of this compound to undergo similar transformations.
Below is a table summarizing the results for the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with different boronic acids, illustrating the scope of the reaction for this class of compounds. mdpi.com
| Entry | Boronic Acid | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 1,4-Dioxane | K₃PO₄ | 60 |
| 2 | 4-Methylphenylboronic acid | 1,4-Dioxane | K₃PO₄ | 75 |
| 3 | 4-Methoxyphenylboronic acid | 1,4-Dioxane | K₃PO₄ | 80 |
| 4 | 3-Nitrophenylboronic acid | 1,4-Dioxane | K₃PO₄ | 45 |
| 5 | 4-Formylphenylboronic acid | 1,4-Dioxane | K₃PO₄ | 55 |
| 6 | 4-Chlorophenylboronic acid | 1,4-Dioxane | K₃PO₄ | 50 |
| 7 | Thiophene-2-boronic acid | 1,4-Dioxane | K₃PO₄ | 65 |
Nickel-catalyzed cross-coupling reactions are powerful alternatives to palladium-based systems, often offering different reactivity and being more cost-effective. nih.gov These reactions can be used for C-C bond formation, including the homocoupling of aryl halides to form biaryl polymers. nih.gov
In the context of polymerization reactions, such as the nickel-catalyzed synthesis of polyarylenes from dihaloaromatic monomers, controlling the polymer's molecular weight is critical. This is often achieved by adding a small amount of a monofunctional reagent that acts as a chain terminator or "end-capper." A compound like this compound, possessing only one reactive halide site, could theoretically function as such a molecular weight regulator. By participating in the coupling reaction, it would terminate a growing polymer chain, preventing it from reaching an excessively high molecular weight.
However, the specific use of this compound as a molecular weight regulator in Nickel(II) complex-catalyzed cross-coupling reactions is not extensively documented in the scientific literature. While the principle of using monofunctional aryl halides for molecular weight control in such polymerizations is established, direct research findings detailing this specific application for this compound are not available. The development of nickel catalysis has provided effective methods for activating traditionally less reactive carbon-heteroatom bonds, making it a valuable tool in both small molecule and polymer synthesis. nih.govescholarship.org
Sonogashira Coupling Reactions of this compound
Esterification and Acylation Processes with this compound
This compound is itself the product of an esterification reaction and can serve as a substrate in acylation reactions, highlighting its dual role in synthetic chemistry.
The synthesis of this compound is commonly achieved through the esterification of 4-bromophthalic acid or its anhydride. In a typical laboratory procedure, 4-bromophthalic anhydride is heated with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or chlorosulfonic acid. google.comgoogle.com This reaction proceeds via nucleophilic acyl substitution, where the methanol attacks the carbonyl carbons of the anhydride, leading to the formation of the diester. The process is efficient and provides a direct route to the target molecule.
Table 1: Representative Conditions for Esterification of 4-Bromophthalic Anhydride
| Reactant | Reagent | Catalyst | Temperature | Outcome |
| 4-Bromophthalic Anhydride | Methanol | Sulfuric Acid (H₂SO₄) | 120°C | Dimethyl 5-bromoisophthalate (analogous reaction) google.comgoogle.com |
As an aromatic compound, this compound can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. chemcess.com In this type of reaction, an acyl group is introduced onto the aromatic ring using an acylating agent like an acyl halide or anhydride in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). libretexts.org The bromine atom and the two methoxycarbonyl groups on the phthalate (B1215562) ring act as directing groups. The bromine is an ortho-, para-director, while the ester groups are meta-directors. Their combined electronic effects influence the regioselectivity of the acylation, determining the position of the incoming acyl group on the benzene (B151609) ring. Although esters can sometimes function as acylating agents, their reactivity is generally lower than that of acyl halides or anhydrides. researchgate.netnih.govjk-sci.com
Derivatization and Functionalization Strategies for this compound
The bromine atom on this compound is a key functional group that allows for a wide range of derivatization reactions, particularly through metal-catalyzed cross-coupling.
Bromination reactions of Dimethyl 4-(thiophen-2-yl)phthalate derived from this compound
A valuable transformation of this compound involves its conversion to Dimethyl 4-(thiophen-2-yl)phthalate, which can then be further functionalized. This two-step process involves an initial cross-coupling reaction followed by an electrophilic bromination.
Step 1: Synthesis of Dimethyl 4-(thiophen-2-yl)phthalate
The synthesis of the thiophene (B33073) derivative is typically achieved via a Suzuki-Miyaura cross-coupling reaction. ntnu.no This powerful carbon-carbon bond-forming reaction involves coupling this compound with a thiophene boronic acid or its ester equivalent in the presence of a palladium catalyst and a base. nih.govmdpi.com Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. mdpi.com The choice of base and solvent is crucial for achieving high yields. ntnu.no
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| This compound | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Dimethyl 4-(thiophen-2-yl)phthalate |
Step 2: Bromination of Dimethyl 4-(thiophen-2-yl)phthalate
Once synthesized, Dimethyl 4-(thiophen-2-yl)phthalate can undergo electrophilic substitution on the thiophene ring. Thiophenes are highly susceptible to halogenation. iust.ac.ir Bromination can be selectively carried out using reagents like N-Bromosuccinimide (NBS), which is a mild and effective source of electrophilic bromine. researchgate.net The substitution occurs preferentially at the C5 position of the thiophene ring (the position adjacent to the sulfur atom and opposite the phthalate substituent), which is the most electronically activated site for electrophilic attack in 2-substituted thiophenes. researchgate.net
Table 3: Conditions for Bromination of Aryl-Substituted Thiophene
| Substrate | Brominating Agent | Solvent | Outcome |
| Dimethyl 4-(thiophen-2-yl)phthalate | N-Bromosuccinimide (NBS) | Acetic Acid | Selective bromination at the C5 position of the thiophene ring researchgate.net |
Mechanistic Investigations of this compound Reactions
Understanding the precise mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry provides powerful tools for these investigations.
Computational modeling of reaction pathways involving this compound
Computational modeling, particularly using Density Functional Theory (DFT), is a valuable method for elucidating the complex reaction pathways of molecules like this compound. researchgate.netsemanticscholar.org While specific computational studies on this exact molecule are not widely published, the methodologies are well-established for related compounds, such as dimethyl phthalate (DMP) and other brominated aromatics. researchgate.netdntb.gov.ua
Researchers can use DFT methods to model the potential energy surface of a reaction, such as the Suzuki coupling or Friedel-Crafts acylation. This involves calculating the geometries and energies of the reactants, intermediates, transition states, and products. By identifying the transition states and calculating the associated energy barriers (activation energies), the most favorable reaction pathway can be determined. For instance, in a study of the bromination of thiophenes with NBS, DFT calculations can help to understand the nature of the active brominating species and the stability of the intermediates, thereby explaining the observed regioselectivity. researchgate.net
Table 4: Typical Parameters for DFT-Based Mechanistic Studies
| Parameter | Description | Common Selection |
| Method | The theoretical model used to approximate the electronic structure. | Density Functional Theory (DFT) |
| Functional | The specific approximation to the exchange-correlation energy in DFT. | B3LYP, M06-2X |
| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G(d,p) |
| Solvent Model | A method to account for the effects of the solvent on the reaction. | Polarizable Continuum Model (PCM) |
| Calculations | Types of computations performed. | Geometry Optimization, Frequency Analysis, Transition State Search |
Through these computational investigations, a deeper, quantitative understanding of the factors controlling the reactivity and selectivity of this compound can be achieved, guiding future synthetic efforts.
Advanced Applications of Dimethyl 4 Bromophthalate in Materials Science and Organic Synthesis
Role in Polymer Chemistry and Advanced Materials
The unique chemical architecture of Dimethyl 4-bromophthalate makes it a valuable building block in polymer chemistry. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of extended conjugated systems and complex polymer backbones. Simultaneously, the dimethyl ester groups can be readily hydrolyzed to form a diacid or dehydrated to form an anhydride (B1165640), functionalities essential for polymerization reactions like polycondensation.
This compound is an important precursor in the synthesis of high-performance polyimides, which are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. Its primary role is in the creation of specialized monomers and end-capping agents that enhance the properties of the final polymer.
One of the most significant applications of this compound is as a precursor to 4-phenylethynylphthalic anhydride (4-PEPA), a reactive end-capping agent. cmu.edu The synthesis involves a Sonogashira coupling reaction between the brominated phthalate (B1215562) derivative and phenylacetylene (B144264), followed by hydrolysis of the ester groups and dehydration to the anhydride. cmu.edugoogle.com
When used to terminate polyimide oligomers, the phenylethynyl groups act as a latent cross-linking site. google.com Upon thermal curing at temperatures typically between 350°C and 450°C, these terminal groups undergo an addition reaction, forming a highly cross-linked, stable network without the evolution of volatile byproducts. titech.ac.jpresearchgate.net This process offers several key advantages:
Enhanced Thermal Stability: The cross-linked network structure significantly increases the glass transition temperature (Tg) and the thermo-oxidative stability of the resulting polyimide. titech.ac.jpresearchgate.net Post-cured resins can exhibit Tg values exceeding 500°C. titech.ac.jpresearchgate.net
Improved Processability: By controlling the molecular weight of the initial oligomer, end-capping with 4-PEPA produces resins with low melt viscosities and a wide processing window. This makes them suitable for cost-effective manufacturing techniques like resin transfer molding (RTM). titech.ac.jp
Table 1: Properties of Phenylethynyl-Terminated Polyimides An interactive data table. Click on headers to sort.
| Oligomer System | Minimum Melt Viscosity (Pa·s) | Processing Temperature (°C) | Cured Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |
|---|---|---|---|---|
| PEPA-Oligoimide (BAFL/ODPA) | 0.2 @ 310°C titech.ac.jp | ~310 titech.ac.jp | 514 titech.ac.jp | > 500 |
| PETI-F (6FDA/TFDB) | < 1.0 | 280-290 | 391 | > 500 |
The bromine atom on this compound serves as a handle for building larger, more complex dianhydride monomers through aryl-aryl coupling reactions. While the direct synthesis of sexiphenyltetracarboxylic dianhydride from this specific precursor is not extensively detailed, a plausible route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Ullmann coupling. In such a synthetic strategy, this compound would be coupled to form a biphenyl (B1667301) or polyphenyl backbone. Following the formation of the extended aromatic core, the four methyl ester groups would be hydrolyzed to carboxylic acids, and subsequent dehydration would yield the target tetracarboxylic dianhydride. This powerful method allows for the creation of rigid and thermally stable monomers that can be polymerized with diamines to produce polyimides with exceptionally high thermal performance.
Derivatives of this compound are valuable in the field of organic electronics. The Sonogashira coupling reaction, used to prepare the 4-PEPA end-capper, is also a fundamental tool for synthesizing conjugated polymers and oligomers with alternating phenylene and ethynylene units. These materials, known as phenylene-ethynylene oligomers, possess rigid, rod-like structures and are investigated for their semiconducting properties in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine atom of this compound makes it an ideal starting material for these coupling reactions.
Furthermore, boron-functionalized polymers, which can be derived from the parent 4-bromophthalic anhydride, are explicitly noted for their use in optoelectronics and as luminescent materials. The boron center can be tailored to tune the electronic and photophysical properties of the resulting polymer.
Phthalic anhydride and its derivatives are generally used as end-capping agents to control the molecular weight of polymers and introduce specific functionalities at the chain ends. cmu.edutitech.ac.jp This is achieved by reacting the anhydride with a terminal group on the polymer, such as a hydroxyl or amine group, to form a stable ester or imide linkage. While this is a common strategy in polymer chemistry, the specific synthesis of poly(2,5-benzophenone) oligomers end-capped with a this compound derivative is not widely documented in the reviewed literature.
A significant application of the anhydride derived from this compound is in the synthesis of novel boron-containing polyesters. In a key step, 4-bromophthalic anhydride is converted into a phthalic anhydride functionalized with a pinacol (B44631) boronic ester (BPin-PA) via a palladium-catalyzed cross-coupling reaction.
This specialized monomer (BPin-PA) can then undergo a controlled ring-opening copolymerization (ROCOP) with various epoxides, such as cyclohexene (B86901) oxide or propene oxide. This process yields well-defined, functional polyesters with boron moieties regularly incorporated into the polymer backbone. These materials exhibit several desirable properties:
High Thermal Stability: The resulting polyesters are amorphous and possess high glass transition temperatures (Tg), ranging from 81°C to 224°C.
Tunable Functionality: The boron functionalities can be deprotected to yield boronic acids or can be further modified using subsequent cross-coupling reactions to attach fluorescent groups like BODIPY, creating materials for bio-imaging or sensing applications.
Table 2: Properties of Boron-Containing Polyesters from ROCOP An interactive data table. Click on headers to sort.
| Property | Value Range | Reference |
|---|---|---|
| Molar Mass (Mn) | 9.4 - 40 kg/mol | |
| Glass Transition Temperature (Tg) | 81 - 224 °C | |
| Thermal Decomposition Temp. (Td) | 285 - 322 °C |
Precursor for Polyimide Synthesis
Intermediate in Fine Chemical Synthesis
The strategic placement of the bromo and ester functional groups makes this compound a valuable precursor in the multi-step synthesis of specialized organic molecules. Its utility spans the creation of pharmaceuticals, agrochemicals, and complex colorants, where the phthalate backbone is elaborated into a final product with specific biological or physical properties.
Synthesis of Pharmaceuticals
While direct synthesis routes starting from this compound are not extensively documented in mainstream pharmaceutical manufacturing, its parent compounds, 4-bromophthalic anhydride and 5-bromophthalide (B15269), are crucial intermediates in the synthesis of certain antidepressant drugs. A notable example is the production of Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI). In established synthetic pathways, 5-bromophthalide undergoes successive Grignard reactions to construct the core structure of the drug. The bromo-substituent on the phthalide (B148349) ring is later converted to the required cyano group to yield the final active pharmaceutical ingredient. This compound represents a closely related derivative of the key starting materials used in these important therapeutic agents.
| Precursor Compound | Pharmaceutical Product | Therapeutic Class |
| 5-Bromophthalide | Citalopram | Antidepressant (SSRI) |
| 4-Bromophthalic Anhydride | Citalopram Intermediate | Antidepressant (SSRI) |
Synthesis of Agrochemicals
The application of this compound as a direct intermediate in the synthesis of commercial agrochemicals, such as pesticides, herbicides, or fungicides, is not widely reported in publicly available scientific literature. While the broader class of halogenated aromatic compounds sees extensive use in the agrochemical industry for creating active ingredients with desired biological activities and environmental persistence, specific synthetic routes employing this compound are not prominently documented.
Synthesis of Dyes and Colorants
In the field of dyes and colorants, this compound serves as a precursor for producing functionalized phthalocyanine (B1677752) pigments. google.com Phthalocyanines are large, aromatic macrocyclic compounds that are intensely colored and find use in a wide range of applications, from simple dyes to advanced materials for electronics.
The synthesis pathway involves converting the parent 4-bromophthalic acid or its derivatives into phthalonitriles. These phthalonitrile (B49051) intermediates then undergo a template-driven cyclotetramerization reaction, often in the presence of a metal salt, to form the characteristic phthalocyanine macrocycle. The bromine atom on the starting material can be retained in the final pigment to modulate its electronic properties and solubility, or it can be substituted to introduce other functional groups. For instance, the related compound, 4,5-dibromo dimethyl phthalate, is used to synthesize 4,5-dicyano dimethyl phthalate, a direct precursor for phthalocyanines with carboxylic acid functionalities that improve their solubility and utility. researchgate.net
| Starting Material Derivative | Intermediate | Final Product Class |
| 4-Bromophthalic Acid/Anhydride | Substituted Phthalonitrile | Phthalocyanine Dyes |
| 4,5-Dibromo Dimethyl Phthalate | 4,5-Dicyano Dimethyl Phthalate | Carboxy-substituted Phthalocyanines |
Supramolecular Chemistry and Self-Assembly applications
The rigid structure of the phthalate ring combined with the reactive potential of its functional groups makes this compound a valuable scaffold in supramolecular chemistry. Derivatives of this compound can be engineered to form highly ordered structures through non-covalent interactions, leading to materials with unique and tunable properties for advanced applications.
Design of hydrogen-bonding capable molecules from this compound derivatives
This compound is a key starting material for the synthesis of π-conjugated oligomers designed for self-assembly through hydrogen bonding. In one research pathway, the bromine atom is substituted via a Suzuki coupling reaction to attach conjugated moieties, and the ester groups are converted into a phthalhydrazide (B32825) unit.
The phthalhydrazide group is specifically incorporated for its ability to form robust and directional hydrogen bonds. This functional unit can engage in self-assembly, leading to the formation of well-ordered, supramolecular structures such as trimeric rosettes. These organized assemblies are stabilized by a network of hydrogen bonds, creating larger, nanostructured materials from individual molecular components. The design of these molecules demonstrates how the core structure of this compound can be systematically modified to control intermolecular interactions and drive the formation of complex, self-assembled systems.
Investigation of molecular organization and charge transport in organic photovoltaic materials
The self-assembling molecules derived from this compound have shown significant promise in the field of organic photovoltaics (OPVs). The ordered molecular organization achieved through hydrogen bonding directly influences the material's electronic properties, which are critical for the performance of an OPV device.
Research has shown that π-conjugated oligomers featuring a phthalhydrazide unit, synthesized from this compound, exhibit enhanced performance in OPV devices. When these molecules self-assemble into ordered monolayers, the improved packing facilitates more efficient charge transport. Studies comparing these hydrogen-bonding capable materials to analogous molecules without the phthalhydrazide unit revealed that the self-assembled structures had significantly higher power conversion efficiencies. This performance increase is attributed to the superior molecular organization and intermolecular electronic coupling that arises from the hydrogen-bond-induced assembly, highlighting the importance of controlled molecular arrangement for optimizing charge transport in organic electronic devices.
| Derivative Functional Group | Supramolecular Assembly | Application | Research Finding |
| Phthalhydrazide (PH) | Hydrogen-bonded trimeric rosettes | Organic Photovoltaics (OPVs) | Two-fold higher power conversion efficiency compared to non-hydrogen-bonding analogues. |
Analytical and Spectroscopic Characterization in Research of Dimethyl 4 Bromophthalate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Dimethyl 4-bromophthalate, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environment of each atom in the molecule.
Proton NMR (¹H NMR) spectroscopy for this compound allows for the precise identification and assignment of the hydrogen atoms within the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum displays distinct signals for the aromatic protons and the methyl ester protons.
The two methyl groups (-OCH₃) are in slightly different chemical environments, resulting in two sharp singlets at approximately 3.90 and 3.92 ppm, each integrating to three protons. The aromatic region of the spectrum shows three signals corresponding to the three protons on the benzene (B151609) ring. A doublet is observed around 7.63 ppm with a coupling constant (J) of 8.4 Hz, which is characteristic of a proton with one ortho-neighbor. A doublet of doublets appears at about 7.68 ppm, showing couplings of 8.4 Hz and 2.0 Hz, indicative of a proton with both ortho and meta neighbors. Finally, a doublet at approximately 7.84 ppm with a smaller coupling constant of 2.0 Hz corresponds to a proton with only a meta-neighbor. This specific splitting pattern and the chemical shifts confirm the 1,2,4-substitution pattern on the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 3.90 | Singlet | N/A | 3H | Methyl ester protons (-OCH₃) |
| 3.92 | Singlet | N/A | 3H | Methyl ester protons (-OCH₃) |
| 7.63 | Doublet | 8.4 | 1H | Aromatic proton (H-6) |
| 7.68 | Doublet of Doublets | 8.4, 2.0 | 1H | Aromatic proton (H-5) |
| 7.84 | Doublet | 2.0 | 1H | Aromatic proton (H-3) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum shows distinct signals for each of the ten carbon atoms in the molecule, as they are chemically non-equivalent.
The two methyl ester carbons (-OCH₃) are expected to appear in the upfield region of the spectrum, typically around 52-54 ppm. The six aromatic carbons will resonate in the 120-140 ppm range. The carbon atom bonded to the bromine (C-4) is anticipated to have a chemical shift around 125-130 ppm, while the other protonated aromatic carbons (CH) will appear in the 130-135 ppm region. The quaternary carbons, those to which the ester groups are attached (C-1 and C-2), will have shifts further downfield, typically between 130 and 135 ppm. The two carbonyl carbons (C=O) of the ester groups are the most deshielded and will appear significantly downfield, generally in the range of 165-168 ppm.
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~53 | Methyl ester carbons (-OCH₃) |
| ~128 | Aromatic carbon bonded to bromine (C-Br) |
| ~130-134 | Aromatic methine carbons (-CH) |
| ~132-135 | Aromatic quaternary carbons (-C-C=O) |
| ~166-167 | Ester carbonyl carbons (C=O) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool used to determine the molecular weight and investigate the fragmentation pathways of this compound, further confirming its identity. The molecular formula of the compound is C₁₀H₉BrO₄, corresponding to a molecular weight of approximately 273.08 g/mol .
In the mass spectrum, the molecular ion peak ([M]⁺˙) is expected to appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). This results in two peaks of nearly equal intensity at m/z 272 and 274.
The fragmentation pattern is characteristic of dimethyl esters of aromatic acids. A primary fragmentation pathway involves the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da), leading to a prominent fragment ion doublet at m/z 241/243. Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from this ion would produce another doublet at m/z 213/215. Another potential fragmentation is the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da), which would yield a fragment corresponding to the bromobenzoyl cation at m/z 183/185.
| m/z Value | Assignment | Description |
|---|---|---|
| 272/274 | [C₁₀H₉BrO₄]⁺˙ | Molecular ion ([M]⁺˙) doublet |
| 241/243 | [M - •OCH₃]⁺ | Loss of a methoxy radical |
| 213/215 | [M - •OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 183/185 | [M - •COOCH₃]⁺ | Loss of a methoxycarbonyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum provides diagnostic absorption bands that confirm the presence of the ester and aromatic components of the molecule.
The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretching of the two ester groups, which typically appears in the region of 1720-1740 cm⁻¹. The C-O single bond stretching vibrations of the ester groups give rise to strong bands in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations appear as a series of absorptions between 1450 and 1600 cm⁻¹. The presence of the bromine substituent is indicated by a C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| >3000 | C-H Stretch | Aromatic |
| 1720-1740 | C=O Stretch | Ester |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Ester |
| 500-650 | C-Br Stretch | Aryl Halide |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Optoelectronic Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. Aromatic esters typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic ring and the carbonyl groups.
For aromatic esters like phthalates, two main absorption bands are typically observed. A strong band, often referred to as the E-band (ethylenic), appears at shorter wavelengths, usually around 230-240 nm. A second, weaker band, known as the B-band (benzenoid), is observed at longer wavelengths, typically in the 270-290 nm range. The presence of the bromine atom, a halogen substituent, may cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to the unsubstituted dimethyl phthalate (B1215562). These spectroscopic features are important in assessing the potential of the compound in applications involving light absorption, such as in polymers or electronic materials.
Chromatographic Techniques for Purity and Separation (e.g., GC, HPLC, TLC)
Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.
Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity checks. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as a hexane (B92381)/ethyl acetate (B1210297) system. The compound's retention factor (Rf) value is characteristic under specific conditions.
Column Chromatography is the standard method for purification on a larger scale. Following synthetic procedures, this compound is often purified using a silica gel column with a gradient or isocratic elution of a hexane and ethyl acetate mixture. The fractions are typically monitored by TLC to collect the pure product.
Gas Chromatography (GC) is a highly effective technique for assessing the final purity of the volatile this compound. Commercial specifications often state a purity of greater than 98.0% as determined by GC analysis. The method typically uses a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis. A reversed-phase C18 column is commonly used with a mobile phase such as a methanol (B129727)/water or acetonitrile/water mixture. Detection is typically performed using a UV detector set to a wavelength where the compound strongly absorbs, such as its λmax around 230 nm or 275 nm.
X-ray Diffraction Analysis for Solid-State Structure
Following extensive searches of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. While X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a solid crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions, it appears that a detailed structural elucidation for this specific compound has not been published in the available scientific literature.
Therefore, data tables detailing crystallographic parameters such as crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates are not available. A comprehensive analysis of its solid-state structure, including molecular conformation and intermolecular packing, remains an area for future research.
Environmental Research and Degradation Studies of Phthalate Esters General Context
Photodegradation Pathways of Dimethyl Phthalate (B1215562) under various conditions (UV, UV/TiO2, UV-Vis/Bi2WO6)
The photodegradation of dimethyl phthalate (DMP) has been investigated under various conditions, including direct photolysis by UV light and photocatalysis using titanium dioxide (TiO2) and bismuth tungstate (B81510) (Bi2WO6). nih.gov Different systems exhibit varying efficiencies and degradation pathways. nih.gov
In studies comparing UV, UV/TiO2, and UV-Vis/Bi2WO6 systems, the UV/TiO2 system demonstrated the highest degradation ability for DMP, achieving a removal efficiency of up to 93.03% within 90 minutes. nih.govfrontiersin.org The general order of degradation ability among these systems is UV/TiO2 > UV > UV-Vis/Bi2WO6. frontiersin.org Interestingly, the UV-Vis/Bi2WO6 system showed almost no capability to remove DMP, although it was effective for other phthalates with longer aliphatic chains. nih.govfrontiersin.org
The degradation pathways also differ significantly between the systems. nih.gov Under UV irradiation alone, the primary attack is on the carbon branch of the phthalate, leading to the formation of o-hydroxybenzoates. nih.govfrontiersin.org Ring-opening byproducts are not typically detected in the UV system. nih.gov In contrast, photocatalytic processes involving UV/TiO2 and UV-Vis/Bi2WO6 generate hydroxyl radicals that can attack both the carbon branch and the benzene (B151609) ring. nih.gov This results in the formation of hydroxylated compounds and ring-opening byproducts. nih.gov
Table 1: Comparison of DMP Photodegradation Systems
| Degradation System | Removal Efficiency (DMP) | Key Characteristics |
|---|---|---|
| UV | Moderate | Attacks the carbon branch, produces o-hydroxybenzoates. nih.govfrontiersin.org |
| UV/TiO2 | High (93.03% in 90 min) | Strongest degradation ability; hydroxyl radicals attack both the carbon branch and benzene ring. nih.govfrontiersin.org |
| UV-Vis/Bi2WO6 | Very Low | Ineffective for DMP; hydroxyl radicals attack both the carbon branch and benzene ring. nih.govfrontiersin.org |
Biodegradation of Dimethyl Phthalate by Microbial Strains
Various microbial strains have been shown to effectively biodegrade dimethyl phthalate. researchgate.netresearchgate.netnih.gov The initial step in the aerobic biodegradation of phthalate esters is typically the hydrolysis of the ester bonds by esterases, which results in the formation of phthalate and the corresponding alcohol side chains. nih.gov The phthalate is then further metabolized, often converging on the intermediate 3,4-dihydroxybenzoic acid before ring cleavage. nih.gov
Several bacterial species have been identified as capable of degrading DMP. For instance, Comamonas acidovorans strain Fy-1 has demonstrated a significant ability to degrade high concentrations of phthalate. researchgate.net Consortia of bacteria, such as one containing Pseudomonas fluorescens, P. aureofaciens, and Sphingomonas paucimobilis, have been shown to completely degrade DMP, proceeding through the formation of mono-methyl phthalate (MMP) and then phthalic acid before mineralization. researchgate.net The endosymbiotic bacterium Xenorhabdus indica, isolated from an entomopathogenic nematode, has also been found to be highly efficient in degrading DMP, with a 98.75% degradation observed after 9 days of incubation. researchgate.net This degradation was associated with high esterase activity. researchgate.net
In addition to bacteria, freshwater unicellular cyanobacteria have also been shown to metabolize DMP. nih.gov Among the studied species, Cyanothece sp. PCC7822 achieved the highest degradation efficiency. nih.gov The degradation by these cyanobacteria is temperature-dependent, with optimal degradation occurring at 30-35°C. nih.gov Phthalic acid was identified as an intermediate degradation product that can accumulate in the culture solution. nih.gov
Degradation by Persulfate at Ambient Temperatures
The degradation of dimethyl phthalate using persulfate (S2O8^2-) at ambient temperatures (20-40°C) has been investigated as a potential remediation strategy for contaminated soil and groundwater. nih.govbohrium.comepa.gov This method can effectively mineralize DMP, particularly at slightly elevated ambient temperatures. nih.govbohrium.comepa.gov
The efficiency of DMP degradation by persulfate is influenced by several factors, including temperature and the initial concentrations of both the oxidant and DMP. bohrium.comepa.gov Increasing the temperature to 40°C has been shown to significantly enhance the mineralization of DMP. nih.govbohrium.comepa.gov The initial concentration of persulfate also plays a crucial role in the extent of DMP degradation and the reduction of total organic carbon (TOC). bohrium.com The initial DMP concentration can also impact its removal efficiency. bohrium.com The pH of the solution, however, appears to have a minor effect on the degradation process. bohrium.com
Quenching experiments have confirmed that sulfate (B86663) radicals are the predominant reactive species responsible for DMP degradation in systems activated by UV and ferrous ions. nih.gov The degradation process can be complicated by the presence of other anions in the water, with carbonate ions (CO3^2-) having a more complex effect than others. nih.gov
Identification of Degradation Intermediates and Proposed Pathways
The degradation of dimethyl phthalate, whether through photodegradation, biodegradation, or chemical oxidation, proceeds through a series of intermediate compounds. The identification of these intermediates is key to understanding the degradation pathways.
In biodegradation processes, the common pathway involves the initial hydrolysis of DMP to mono-methyl phthalate (MMP) and then to phthalic acid (PA) . researchgate.netresearchgate.netnih.gov This has been observed in studies with various bacterial consortia and denitrifying sludge. researchgate.netnih.gov From phthalic acid, the pathway in aerobic microorganisms typically proceeds to protocatechuate (3,4-dihydroxybenzoic acid) before the aromatic ring is cleaved. nih.gov
In the degradation by persulfate, dimethyl 4-hydroxyl phthalate , maleic acid , and oxalic acid have been identified as degradation intermediates. nih.govbohrium.comepa.gov
The photodegradation of DMP can lead to different intermediates depending on the system. nih.gov Under UV irradiation alone, o-hydroxybenzoates are the main byproducts. nih.govfrontiersin.org In photocatalytic systems like UV/TiO2, which generate hydroxyl radicals, hydroxylated compounds and ring-opening byproducts are formed. nih.gov
Table 2: Identified Degradation Intermediates of Dimethyl Phthalate
| Degradation Method | Identified Intermediates |
|---|---|
| Biodegradation | Mono-methyl phthalate (MMP), Phthalic acid (PA), Protocatechuate. researchgate.netresearchgate.netnih.govnih.gov |
| Persulfate Oxidation | Dimethyl 4-hydroxyl phthalate, Maleic acid, Oxalic acid. nih.govbohrium.comepa.gov |
| Photodegradation (UV) | o-Hydroxybenzoates. nih.govfrontiersin.org |
| Photodegradation (UV/TiO2) | Hydroxylated compounds, Ring-opening byproducts. nih.gov |
Environmental Occurrence and Screening in Arctic Environments (of related phthalates/flame retardants)
Phthalates are considered ubiquitous environmental contaminants and have been detected even in remote regions like the Arctic. nih.govresearchgate.net Their presence in such pristine environments suggests that long-range atmospheric transport is a significant pathway for their distribution. nih.gov
A study conducted in the Arctic from the North Sea to higher latitudes (60° N to 85° N) investigated the presence of six phthalates, including dimethyl phthalate (DMP), in air and seawater samples. nih.gov The concentrations of the sum of these six phthalates ranged from 30 to 5030 pg L^-1 in the aqueous dissolved phase and from 1110 to 3090 pg m^-3 in the atmospheric gas phase. nih.gov A decreasing trend in concentration with increasing latitude was observed in seawater, and to a lesser extent, in the atmosphere. nih.gov
Another study investigating phthalates in marine mammals from the Norwegian Arctic found that bis(2-ethylhexyl) phthalate (DEHP) was the most frequently quantified phthalate in the blubber and adipose tissue of blue whales, fin whales, bowhead whales, and polar bears. epa.gov Phthalate metabolites, specifically mono-n-butyl phthalate and monoisobutyl phthalate, were also detected in the plasma of some polar bears at low concentrations. epa.gov The presence of these compounds in Arctic wildlife highlights their potential for bioaccumulation in lipid-rich tissues. researchgate.net
Computational Chemistry and Theoretical Studies of Dimethyl 4 Bromophthalate and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and molecular conformation of organic molecules like Dimethyl 4-bromophthalate. These calculations provide detailed information about the molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its stability and reactivity.
While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such calculations can be inferred from studies on similar molecules, such as other substituted phthalates and brominated aromatic compounds. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. These calculations would likely predict a largely planar conformation for the benzene (B151609) ring, with the two methoxycarbonyl groups potentially exhibiting some degree of rotational freedom. The bromine atom, being a relatively large and electronegative substituent, would influence the electron distribution within the aromatic ring, which in turn would affect the bond lengths and angles.
The electronic structure is further elucidated by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the presence of the electron-withdrawing bromine atom and carbonyl groups would be expected to lower the energy of the LUMO, potentially leading to a moderate HOMO-LUMO gap.
Table 1: Representative Predicted Molecular Geometry Parameters for a Substituted Phthalate (B1215562) (Illustrative)
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| C-Br bond length | ~1.90 Å |
| C-C (ester) bond length | ~1.50 Å |
| C=O bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.35 Å |
| O-C (methyl) bond length | ~1.44 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-C-Br bond angle | ~120° |
| O=C-O bond angle | ~124° |
| C-O-C bond angle | ~116° |
Note: These are illustrative values based on general DFT calculations for similar structures and are not from a specific study on this compound.
Modeling of Spectroscopic Properties
Computational modeling is a powerful method for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations would predict the chemical shifts of the aromatic protons and carbons, as well as those of the methyl groups. The predicted shifts would be influenced by the electronic environment of each nucleus, which is affected by the bromine atom and the ester functionalities. Comparing these calculated spectra with experimental data can aid in the definitive assignment of spectral signals.
Similarly, theoretical IR spectra can be computed. These calculations predict the vibrational frequencies and intensities of the molecule's normal modes. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and methyl groups, C=O stretching of the carbonyl groups, C-O stretching of the ester linkages, and C-Br stretching. The calculated spectrum can serve as a valuable tool for identifying the compound and understanding its vibrational characteristics.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Brominated Phthalate (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2980 - 2850 |
| Carbonyl C=O | Stretching | 1750 - 1720 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ester C-O | Stretching | 1300 - 1100 |
| C-Br | Stretching | 700 - 500 |
Note: These are illustrative values based on general computational studies of similar aromatic esters and are not from a specific study on this compound.
Prediction of Optoelectronic Properties and Structure-Property Relationships
The optoelectronic properties of organic materials are of great interest for their potential applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational studies can predict key optoelectronic parameters and help establish structure-property relationships.
For this compound and its derivatives, theoretical calculations can provide insights into their potential as optoelectronic materials. The HOMO and LUMO energy levels are critical in determining the charge injection and transport properties of a material. The HOMO-LUMO gap also provides a first approximation of the optical band gap and can indicate the wavelength of light the molecule is likely to absorb.
Structure-property relationships can be explored by computationally modeling a series of derivatives where the substituents on the phthalate ring are varied. For instance, replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups would be expected to modulate the HOMO and LUMO energies and, consequently, the optoelectronic properties. The introduction of bromine generally leads to a stabilization of the HOMO level and can influence intermolecular interactions, which are important for charge transport in the solid state. Studies on related brominated aromatic compounds suggest that the presence of bromine can enhance intersystem crossing, which is relevant for applications in phosphorescent OLEDs.
While specific predictive studies on the optoelectronic properties of this compound are scarce, the methodologies employed in the broader field of organic electronics could be readily applied to this molecule to assess its potential and to guide the design of new materials with tailored properties.
Q & A
Q. What are the optimal synthetic routes for preparing dimethyl 4-bromophthalate, and how can reaction yields be maximized?
this compound is typically synthesized via esterification of 4-bromophthalic acid using methanol under acidic catalysis (e.g., sulfuric acid). Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of acid to methanol), reflux temperature (60–80°C), and reaction duration (6–12 hours). Purification often involves neutralization, solvent extraction (ethyl acetate), and column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization requires careful control of moisture (anhydrous conditions) and catalyst concentration . Alternative routes may employ bromination of dimethyl phthalate using N-bromosuccinimide (NBS) under radical initiation, though regioselectivity must be validated via NMR .
Q. Which spectroscopic methods are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?
- NMR : H NMR should show distinct aromatic protons (δ 7.5–8.1 ppm, coupling patterns for bromine’s deshielding effect) and methyl ester groups (δ 3.8–3.9 ppm). C NMR confirms carbonyl carbons (δ 168–170 ppm) and brominated aromatic carbons (δ 120–130 ppm).
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 287.9754 (CHBrO).
- FTIR : Key peaks include ester C=O (1720–1740 cm) and aromatic C-Br (550–650 cm). Common pitfalls include misassigning solvent peaks (e.g., residual DMSO in NMR) or overlooking bromine’s isotopic signature in MS. Cross-validation with literature data (SciFinder, Reaxys) is critical .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis or solvent evaporation.
- First Aid : For skin contact, wash immediately with soap and water (15 minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist.
- Waste Disposal : Halogenated waste containers, adhering to local regulations for brominated organics. Toxicity data gaps exist, so treat as a potential irritant and mutagen based on analogs like dimethyl phthalate derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electronic effects of the bromine substituent on reaction pathways. For Suzuki-Miyaura coupling, focus on the C-Br bond’s dissociation energy and charge distribution to predict activation barriers. Compare computed Mulliken charges with experimental Hammett constants (σ for bromine ≈ 0.39) to validate selectivity in palladium-catalyzed reactions. Pair computational results with kinetic studies (e.g., GC-MS monitoring) to refine catalytic systems (e.g., Pd(PPh)/base) .
Q. What strategies resolve contradictions in reported toxicity data for this compound and related phthalates?
Discrepancies often arise from variations in exposure models (in vitro vs. in vivo) or metabolite profiling. Address this by:
- Standardized Assays : Use OECD guidelines (e.g., Test No. 487 for mutagenicity) with consistent cell lines (e.g., HepG2 for hepatic toxicity).
- Metabolite Identification : Employ LC-HRMS to track oxidative metabolites (e.g., mono-methyl esters) and their bioactivity.
- Cohort Studies : Cross-reference epidemiological data for phthalates (e.g., DEHP) to infer cumulative risks, noting that brominated analogs may exhibit enhanced persistence .
Q. How can reaction kinetics and mass transfer limitations be optimized in continuous-flow synthesis of this compound?
In microreactor systems, optimize:
- Residence Time : Balance between esterification rate and byproduct formation (e.g., dialkylation) using stopped-flow NMR.
- Catalyst Immobilization : Heterogeneous catalysts (e.g., sulfonated silica) improve recyclability and reduce downstream purification.
- Temperature Gradients : Computational fluid dynamics (CFD) models predict hot spots affecting yield. Validate with inline FTIR monitoring .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data address structural ambiguities?
Bromine’s heavy atom effect aids phasing in X-ray crystallography but may complicate crystal packing due to steric bulk. Strategies:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature Control : Crystallize at 4°C to enhance lattice stability.
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-Br⋯O contacts) to rationalize polymorphism. Compare with database entries (e.g., CCDC) to confirm novelty .
Methodological Guidance
Q. How should researchers design controlled experiments to assess the environmental persistence of this compound?
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–10) and monitor via HPLC-UV.
- Biotic Degradation : Use OECD 301B ready biodegradability tests with activated sludge, quantifying CO evolution.
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict half-life in soil/water, cross-referencing with EPA’s EPISuite .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
- Probit Analysis : Fit sigmoidal curves to mortality data (e.g., Daphnia magna assays).
- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for batch effects.
- Benchmark Dose (BMD) Modeling : Estimate lower confidence limits (BMDL) for regulatory thresholds using EPA’s BMDS software .
Data Interpretation and Reporting
Q. How should researchers address uncertainties in NMR or MS data when publishing this compound studies?
- Error Margins : Report signal-to-noise ratios and integration errors for NMR peaks.
- Isotopic Patterns : Annotate MS/MS spectra with bromine’s Br/Br isotopic doublet (1:1 ratio).
- Reproducibility : Include triplicate measurements and raw data in supplementary materials. Use IUPAC guidelines for spectral reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
